molecular formula C21H16ClFN2O B11498077 2-[(4-chlorophenoxy)methyl]-1-(2-fluorobenzyl)-1H-benzimidazole

2-[(4-chlorophenoxy)methyl]-1-(2-fluorobenzyl)-1H-benzimidazole

Cat. No.: B11498077
M. Wt: 366.8 g/mol
InChI Key: STMHCRSDMYOSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-CHLOROPHENOXY)METHYL]-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLOROPHENOXY)METHYL]-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-chlorophenol with a suitable benzylating agent to form 4-chlorophenoxybenzyl chloride. This intermediate is then reacted with 2-fluorobenzylamine under basic conditions to yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-[(4-CHLOROPHENOXY)METHYL]-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENOXY)METHYL]-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may inhibit or activate these targets, resulting in therapeutic effects. Detailed studies on its binding affinity and interaction with these targets are crucial for understanding its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
  • 2-[(4-FLUOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
  • 2-[(4-BROMOPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE

Uniqueness

2-[(4-CHLOROPHENOXY)METHYL]-1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both chlorophenoxy and fluorophenyl groups, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C21H16ClFN2O

Molecular Weight

366.8 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-[(2-fluorophenyl)methyl]benzimidazole

InChI

InChI=1S/C21H16ClFN2O/c22-16-9-11-17(12-10-16)26-14-21-24-19-7-3-4-8-20(19)25(21)13-15-5-1-2-6-18(15)23/h1-12H,13-14H2

InChI Key

STMHCRSDMYOSHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.